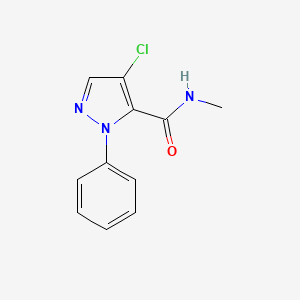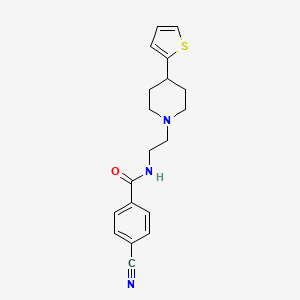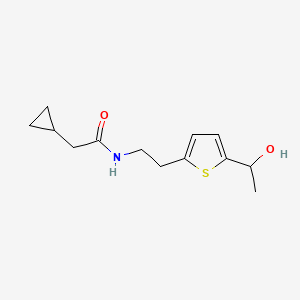![molecular formula C19H13BrN4OS B2386170 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine CAS No. 1111290-53-9](/img/structure/B2386170.png)
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis of Heterocyclic Compounds : A study by Kamble, Latthe, and Badami (2007) detailed the synthesis of bifunctional bisheterocyclic compounds, including 1,2,4-oxadiazol derivatives, through a one-pot ring conversion process. These compounds exhibited significant antifungal activity, showcasing their potential as therapeutic agents (Kamble, Latthe, & Badami, 2007).
Antimicrobial Activities : Another research focused on the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives. These compounds were found to have varied antimicrobial activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Dawood, Farag, & Abdel‐Aziz, 2007).
Crystal Structure Analysis
- Structural Characterization : Studies have also focused on the crystal structure analysis of similar compounds, providing insights into their molecular configurations and potential interactions. For instance, Goh et al. (2010) and Fun et al. (2011) reported the crystal structures of closely related compounds, showcasing intramolecular and intermolecular hydrogen bonds that could influence their biological activities (Goh, Fun, Nithinchandra, & Kalluraya, 2010); (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Anticancer and Anti-inflammatory Activities
Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of compounds with 1,3,4-oxadiazole derivatives, evaluating their anticancer activity against several cancer cell lines. This study demonstrates the potential of oxadiazole derivatives in cancer therapy, with some derivatives showing higher activity than the reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-inflammatory Activity : El-Samii (2007) reported on the synthesis and anti-inflammatory activity of novel 1,3,4-oxadiazole derivatives derived from 3-hydroxy-5,6-diphenyl-1,2,4-triazine. Some derivatives exhibited promising anti-inflammatory activity, suggesting their potential in treating inflammation-related disorders (El-Samii, 2007).
properties
IUPAC Name |
3-(3-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-4-7-14(11-15)19-21-17(25-24-19)12-26-18-10-9-16(22-23-18)13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGINACVNVYNRNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)







![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)
![5-(2,3-Dimethoxyphenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole](/img/structure/B2386106.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)